molecular formula Cl2H6N2Pd B082320 Diamminedichloropalladium CAS No. 13782-33-7

Diamminedichloropalladium

Cat. No. B082320
CAS RN: 13782-33-7
M. Wt: 211.4 g/mol
InChI Key: WIEZTXFTOIBIOC-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of diamminedichloropalladium involves several strategies, including the direct reaction of palladium(II) chloride with ammonia under specific conditions. This synthesis process is crucial for obtaining the cis configuration, which is significant for its reactivity and interaction with other molecules.

Molecular Structure Analysis

Conformational and vibrational studies of cis-diamminedichloropalladium(II) have been conducted using various theoretical methods, including Hartree-Fock, Møller-Plesset, and Density Functional Theory. These studies aim to accurately represent the molecule by determining the best compromise between accuracy and computational requirements. Structural parameters and vibrational results predicted by calculations are compared with experimental data, providing a comprehensive understanding of its molecular structure (Fiuza et al., 2010).

Scientific Research Applications

  • Anticancer Applications : Diamminedichloropalladium is noted for its ability to interact with DNA, forming cross-links and damaging the DNA structure, which prevents replication and transcription, leading to cell death. This mechanism is crucial in its role as an anticancer agent, similar to its platinum counterpart, cisplatin. Cisplatin and related compounds have been shown to be effective against various cancers, including bladder, head and neck, lung, ovarian, and testicular cancers, due to their ability to interfere with DNA repair mechanisms, induce DNA damage, and subsequently trigger apoptosis in cancer cells. However, issues such as drug resistance and side effects have spurred research into related compounds and combination therapies (Dasari & Tchounwou, 2014).

  • Interaction with DNA and Structural Analysis : this compound's interaction with guanine and guanine-cytosine base pairs has been studied extensively. It causes similar geometric changes to the base as cisplatin when complexed with guanine. However, it shows lower dissociation energy of the chlorine ligands and lower interaction energy with guanine, highlighting some differences between the palladium and platinum complexes (Hill et al., 2002). Additionally, the conformational and vibrational study of cis-diamminedichloropalladium(II) has been reported, providing insights into the structural parameters and vibrational aspects of the molecule, which are crucial in understanding its interactions and effects at the molecular level (Fiuza et al., 2010).

  • Chemosensitization and Combination Therapy : Due to the side effects and resistance developed against cisplatin, there has been considerable interest in using this compound and related compounds in combination therapies or as chemosensitizers to enhance the efficacy of treatment and reduce toxicity. The combination of cisplatin with radiation has been studied in various cancer treatments, reflecting the broader interest in using platinum-based drugs in combination with other treatments to improve outcomes (Dewit, 1987).

Safety and Hazards

Diamminedichloropalladium (II) is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Diamminedichloropalladium, also known as trans-Diamminedichloropalladium(II), is primarily used as a catalyst in various chemical reactions . It plays a crucial role in the stereoselective alkylation of aldol reactions, solid phase oligosaccharide synthesis of N-glycans, and isomerization and cleavage of allyl ethers of carbohydrates .

Mode of Action

The compound interacts with its targets by forming strong complexes with both inorganic and organic ligands . This ability allows it to disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules, such as proteins or DNA .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a catalyst. It facilitates the stereoselective alkylation of aldol reactions, solid phase oligosaccharide synthesis of N-glycans, and isomerization and cleavage of allyl ethers of carbohydrates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For example, in the case of stereoselective alkylation of aldol reactions, the compound facilitates the formation of a new carbon-carbon bond . When used in the solid phase oligosaccharide synthesis of N-glycans, it aids in the formation of complex carbohydrate structures .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the concentration of the compound, and the presence of other reactants . Additionally, the compound can also act as an oxidizing agent that converts hydrochloric acid into chlorine gas, as shown by solid catalyst experiments .

properties

IUPAC Name

azane;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZTXFTOIBIOC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13782-33-7, 15684-18-1
Record name Palladium, diamminedichloro-, (SP-4-1)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13782-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palladium, diamminedichloro-, (SP-4-2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15684-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

211.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14323-43-4, 13782-33-7
Record name Palladium, diamminedichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14323-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diamminedichloropalladium
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Record name Diamminedichloropalladium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Diamminedichloropalladium interacts with guanine in a similar way to cisplatin, causing comparable geometric changes to the guanine base []. This interaction primarily involves the palladium atom coordinating with the N7 atom of guanine. Although the specific downstream effects are not fully elucidated in the provided research, this interaction suggests potential DNA-binding properties, similar to cisplatin's mechanism of action as an anticancer agent.

A: this compound (Pd(NH3)2Cl2) exists in three forms: cis-, trans-, and β-trans-, each with distinct structural characteristics [].

  • Spectroscopic Data: While not explicitly provided in the abstracts, spectroscopic techniques like infrared and Raman spectroscopy can be employed to characterize the vibrational modes of the molecule []. These techniques offer insights into the compound's structure and bonding.

A: Computational chemistry plays a significant role in understanding the properties and behavior of this compound. Researchers have employed techniques like Density Functional Theory (DFT) and Hartree-Fock calculations to investigate the compound's structure, vibrational frequencies, and interactions with biological molecules like guanine [, ]. These simulations provide valuable insights into the compound's molecular properties and potential applications.

ANone: Various analytical techniques can be employed for characterizing and quantifying this compound.

  • Solvent extraction followed by flame atomic absorption spectrometry (FAAS) allows for determining trace amounts of metals like copper, nickel, and zinc within palladium compounds [].
  • Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) enables the determination of platinum derived from cisplatin in biological samples, using this compound as an internal standard [].
  • X-ray powder diffraction is instrumental in determining the structures of different this compound isomers [].

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